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Beta-Amyloid (11-28), mouse, rat

Cat. No.: B1578809
M. Wt: 2103.4
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Amyloid (11-28), mouse, rat is a defined peptide fragment corresponding to amino acids 11 to 28 of the full-length amyloid-beta protein. This region is a critical domain for studying the aggregation mechanics and structural properties of amyloid-beta, the primary component of senile plaques in Alzheimer's disease . Researchers utilize this peptide to investigate the intrinsic propensity of amino acids to drive the kinetics of amyloid formation and the conformational transitions from soluble monomers to aggregated, beta-sheet-rich structures . As a fragment of the larger amyloid precursor protein (APP), which is cleaved by secretases to produce various Aβ peptides , this specific sequence allows for focused studies on the self-assembly pathway without the confounding complexity of the full-length peptide. Its applications include, but are not limited to, immunological studies (e.g., antibody generation and characterization) , biochemical aggregation assays, and structural analysis via techniques such as nuclear magnetic resonance (NMR) and circular dichroism . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Weight

2103.4

sequence

EVRHQKLVFFAEDVGSNK

Origin of Product

United States

Molecular and Cellular Mechanisms in Murine and Rodent Research Models

Mechanisms of Aggregation and Conformational Dynamics of Beta-Amyloid (11-28) in Model Systems

The aggregation of beta-amyloid peptides is a critical event in the pathogenesis of Alzheimer's disease. The fragment Aβ (11-28) exhibits unique aggregation behaviors influenced by various environmental factors.

Factors Influencing Aβ(11-28) Aggregation: pH, Concentration, and Solution Conditions

The self-assembly of Aβ (11-28) into larger structures is highly sensitive to the surrounding chemical environment. Key factors that modulate this process include pH, peptide concentration, and the ionic composition of the solution.

pH: The pH of the solution plays a crucial role in the aggregation process. Studies have shown that Aβ aggregation is pH-dependent. researchgate.net For instance, at a pH above the isoelectric point of the Aβ peptide, aggregation can be accelerated. researchgate.net Conversely, at a more alkaline pH of 9.0, fibril aggregates of Aβ (11-28) have been observed to be eliminated. researchgate.net This is likely due to changes in the protonation state of key amino acid residues, which alters electrostatic interactions and the propensity for intermolecular binding. researchgate.net

Concentration: As with many self-assembling peptides, the concentration of Aβ (11-28) is a direct driver of aggregation. Higher concentrations increase the probability of intermolecular interactions, leading to the formation of nuclei that can then grow into larger aggregates.

Solution Conditions: The presence of different ions can significantly impact aggregation. For example, in the presence of 100 mM NaCl, Aβ (11-28) has been observed to form occasional aggregates of three to four fibrils. researchgate.net In contrast, preparations with 50 mM Na₂HPO₄ showed limited aggregation, but with frequent pairing of fibrils into helical structures. researchgate.net The presence of sulfate (B86663) ions has also been shown to influence the conformation and morphology of Aβ peptides. researchgate.net These findings underscore the importance of the specific ionic environment in directing the pathway of Aβ (11-28) assembly.

Formation of Oligomeric and Fibrillar Structures and their Experimental Characterization

The aggregation of Aβ (11-28) proceeds through a series of intermediate structures, including soluble oligomers and protofibrils, before culminating in the formation of insoluble fibrils. nih.govresearchgate.net These different species can be characterized using a variety of biophysical techniques.

Soluble oligomers are considered by many to be the most neurotoxic form of Aβ. nih.govresearchgate.net The formation of these oligomers is a critical early step in the aggregation cascade. Techniques such as size-exclusion chromatography (SEC), native and SDS gel electrophoresis, and atomic force microscopy (AFM) are used to characterize the size and morphology of these oligomeric species. researchgate.net For example, Aβ42 oligomers have been characterized as having a molecular weight corresponding to a pentamer or hexamer. researchgate.net

Protofibrils are elongated, intermediate structures that form from the association of oligomers. researchgate.net Transmission electron microscopy (TEM) is a powerful tool for visualizing the morphology of these structures, revealing their narrow, elongated shape. researchgate.net

Mature fibrils represent the final, insoluble state of Aβ aggregation. researchgate.net These are characterized by a cross-β-sheet structure and can be visualized by TEM as dense networks. researchgate.net Thioflavin T (ThT) fluorescence is a commonly used method to monitor the formation of fibrillar structures in real-time, as the dye exhibits a significant increase in fluorescence upon binding to β-sheet-rich aggregates. nih.gov

Table 1: Experimental Techniques for Characterizing Aβ Structures

Aggregation Stage Structure Experimental Characterization Methods
Early Monomers, Oligomers Size-Exclusion Chromatography (SEC), Gel Electrophoresis (Native, SDS-PAGE), Atomic Force Microscopy (AFM), Single-Molecule Fluorescence
Intermediate Protofibrils Transmission Electron Microscopy (TEM)
Late Fibrils Transmission Electron Microscopy (TEM), Thioflavin T (ThT) Fluorescence Assay

Interactions with Neuronal Components in Mouse and Rat Cellular Models

In cellular models derived from mice and rats, Aβ (11-28) has been shown to interact with various neuronal components, leading to significant functional consequences.

Influence on Neuronal Adhesion and Growth

The amyloid precursor protein (APP), from which Aβ is derived, plays a role in neuronal development, including axonal outgrowth and synapse formation. biologists.com Studies using mouse models have demonstrated that APP and its fragments can influence these processes. While much of the research has focused on the full-length APP and longer Aβ peptides, the principles of Aβ's interaction with the cellular environment are relevant. For instance, transgenic mouse models of Alzheimer's disease exhibit significant synaptic loss with age. aginganddisease.org

Modulation of Synaptic Function and Plasticity (LTP/LTD)

Aβ peptides are known to be potent modulators of synaptic plasticity, the cellular basis of learning and memory. The two primary forms of synaptic plasticity are long-term potentiation (LTP), a strengthening of synapses, and long-term depression (LTD), a weakening of synapses.

In mouse and rat models, elevated levels of Aβ have been consistently shown to impair LTP and facilitate LTD. mdpi.comfrontiersin.org This disruption of the delicate balance between LTP and LTD is thought to be a key contributor to the cognitive deficits observed in Alzheimer's disease. Research has indicated that even low concentrations of Aβ can selectively impair glutamatergic synaptic transmission and the expression of LTP and LTD. frontiersin.org Interestingly, some studies suggest a hormetic effect, where low (nanomolar) concentrations of certain Aβ fragments may actually improve memory formation, while higher (micromolar) concentrations impair it. en-journal.org

Impact on Glutamatergic Receptors (NMDA, AMPA)

The effects of Aβ on synaptic plasticity are largely mediated through its interactions with key glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. frontiersin.orgnih.gov These receptors are critical for fast excitatory neurotransmission and the induction of LTP and LTD. nih.govaginganddisease.org

Soluble Aβ oligomers can directly or indirectly act on NMDA and AMPA receptors, leading to their dysregulation. frontiersin.org This can result in an excessive influx of calcium ions (Ca²⁺), which in turn triggers a cascade of downstream signaling events that promote the internalization of these receptors from the synaptic membrane. frontiersin.orgnih.govnih.gov The removal of AMPA receptors from the synapse is a hallmark of LTD. nih.gov

Furthermore, Aβ can increase glutamate release and inhibit its reuptake from the synaptic cleft, leading to glutamate spillover and the activation of extrasynaptic NMDA receptors. mdpi.comfrontiersin.org The activation of these extrasynaptic receptors is strongly linked to the induction of LTD and can contribute to excitotoxicity. mdpi.comaginganddisease.org

Neurotrophic vs. Neurotoxic Effects at Varying Concentrations

The impact of beta-amyloid (Aβ) peptides on neuronal viability in murine and rodent models is notably dependent on their concentration and aggregation state, exhibiting a dual role as both a neurotrophic and a neurotoxic agent.

At lower concentrations, Aβ peptides, including the truncated form Aβ (11-28), have been observed to have neurotrophic properties. Early research indicated that Aβ could function as a neurotrophic factor for differentiating neurons. researchgate.net For instance, studies have shown that monomeric forms of Aβ can enhance the survival of hippocampal neurons in vitro. probiologists.com Specifically, monomeric Aβ1-42 has been found to be neuroprotective by activating the PI3K-Akt signaling pathway, which is crucial for neurogenesis and neuronal differentiation. probiologists.com Another study reported that Aβ treatment increased the proliferation of neural stem cells, with Aβ1-42 showing a more potent neurogenic effect than Aβ1-40, likely through the Ras-Raf-MEK-ERK pathway. probiologists.com

Conversely, at higher concentrations, Aβ peptides demonstrate significant neurotoxic effects. In mature neurons, elevated concentrations of Aβ lead to dendritic and axonal retraction, ultimately resulting in neuronal death. researchgate.net This toxic effect is a central aspect of the amyloid cascade hypothesis, which posits that the accumulation and aggregation of Aβ peptides are a primary cause of the neurodegeneration. The neurotoxicity of Aβ is linked to its ability to form oligomers and fibrils, which can disrupt cellular processes, induce oxidative stress, and trigger inflammatory responses. mdpi.comexplorationpub.com For example, the fragment Aβ(25-35) has been shown to exhibit the same late neurotoxic activities as the full-length Aβ(1-40) at similar concentrations. explorationpub.com

This concentration-dependent duality suggests that while Aβ may play a physiological role in neuronal development and survival at low, monomeric concentrations, its overproduction and aggregation to higher concentrations, as seen in pathological conditions, shifts its function towards neurotoxicity, contributing to the neuronal loss observed in neurodegenerative diseases. researchgate.net

Table 1: Concentration-Dependent Effects of Beta-Amyloid in Murine and Rodent Models

Concentration Effect Affected Cell Type Observed Outcome
LowNeurotrophicUndifferentiated hippocampal neuronsEnhanced survival and differentiation researchgate.netprobiologists.com
HighNeurotoxicMature neuronsDendritic and axonal retraction, neuronal death researchgate.net

Glial Cell Responses to Beta-Amyloid (11-28) in Mouse and Rat Models

Microglial Activation and Inflammatory Signaling

In mouse and rat models, beta-amyloid (Aβ) peptides, including the (11-28) fragment, are potent activators of microglia, the resident immune cells of the central nervous system. This activation is a key component of the neuroinflammatory response observed in the presence of Aβ deposition. pnas.orgnih.gov Activated microglia are consistently found associated with amyloid plaques in transgenic animal models. d-nb.info

The interaction between Aβ and microglia initiates a cascade of inflammatory signaling. Even before the formation of extracellular plaques, the accumulation of intraneuronal Aβ can be sufficient to induce an inflammatory response from neurons, which in turn recruits and activates microglia. pnas.org Studies on pre-plaque transgenic rats have shown that Aβ-burdened neurons produce pro-inflammatory mediators, leading to the recruitment of activated microglia to the hippocampal pyramidal layer. pnas.org This early microglial response highlights their role from the initial stages of amyloid pathology.

Furthermore, the structure of the Aβ peptide influences the nature of the microglial response. Different forms of Aβ can stimulate the release of a distinct profile of inflammatory factors. nih.gov This suggests that the specific conformation of Aβ (11-28) could elicit a unique inflammatory signature from microglia in murine and rodent models. The sustained activation of microglia by Aβ contributes to a chronic inflammatory environment in the brain. pnas.org

Receptor-Mediated Interactions (e.g., TLR2, CD14, CD36)

The activation of microglia by fibrillar beta-amyloid (fAβ) is mediated by a complex of cell surface receptors that act in concert to recognize Aβ and initiate intracellular signaling cascades. nih.gov Among these, Toll-like receptors (TLRs), particularly TLR2 and TLR4, along with the co-receptor CD14 and the scavenger receptor CD36, play crucial roles in murine and rodent models. nih.govresearchgate.netmdpi.com

CD14, a co-receptor for both TLR2 and TLR4, is essential for the microglial response to fAβ. nih.govnih.gov It directly binds to fAβ and is required for the subsequent activation of intracellular signaling pathways. researchgate.netnih.gov Studies using microglia from CD14-null mice have demonstrated that these cells are unable to initiate the signaling cascades necessary for a full inflammatory response to fAβ. nih.gov

TLR2 and TLR4 are also critical for recognizing and responding to Aβ. frontiersin.org The interaction of Aβ with a receptor complex that includes TLR2, TLR4, and CD14 is necessary for microglial activation. frontiersin.org This interaction triggers downstream signaling pathways, including the activation of p38 MAPK, which is involved in the production of reactive oxygen species and the induction of phagocytosis. nih.govresearchgate.net Microglia lacking TLR2 or TLR4 show a diminished response to fAβ. nih.gov

CD36, a class B scavenger receptor, is another key component of the Aβ receptor complex on microglia. researchgate.netmdpi.com It works in conjunction with other receptors, such as the α6β1 integrin and CD47, to mediate the binding of fAβ and trigger microglial activation. researchgate.net The binding of Aβ to CD36 can also stimulate an inflammatory response, including the activation of the NLRP3 inflammasome, which promotes the release of pro-inflammatory cytokines. frontiersin.org

Together, these receptors form a multi-receptor complex on the surface of microglia that is responsible for recognizing fibrillar Aβ and initiating the subsequent inflammatory and phagocytic responses in mouse and rat models.

Release of Cytokines and Chemokines

Upon activation by beta-amyloid (Aβ) peptides, microglia in mouse and rat models release a variety of pro-inflammatory cytokines and chemokines, contributing to the neuroinflammatory environment. The specific profile of these released molecules can be influenced by the structure of the Aβ peptide. nih.gov

Key cytokines released by Aβ-stimulated microglia include Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govamegroups.cnijbs.com Studies have shown that fibrillar Aβ can induce the synthesis and release of these neurotoxic and pro-inflammatory mediators. amegroups.cn For instance, freshly dissolved Aβ1-40 has been shown to significantly increase the release of IL-1β from primary rat microglia, while freshly dissolved Aβ1-42 stimulates the secretion of both IL-1α and Interferon-gamma (IFN-γ). nih.gov In some experimental setups, nanomolar concentrations of calreticulin, a protein that can be released from damaged brain cells, can also induce the release of TNF-α, IL-6, and IL-1β from mouse and rat microglia. frontiersin.org

In addition to cytokines, Aβ-activated microglia also release chemokines. Research using murine microglia has demonstrated that treatment with fibrillar Aβ leads to the increased release of chemokines such as Macrophage Inflammatory Protein-1alpha (MIP-1α) and -1beta. nih.gov These chemokines play a role in recruiting other immune cells to the site of inflammation, further amplifying the inflammatory response. The release of these inflammatory mediators by microglia in response to Aβ peptides underscores their central role in driving the neuroinflammation associated with amyloid pathology in rodent models.

Table 2: Cytokine and Chemokine Release by Aβ-Stimulated Microglia in Rodent Models

Stimulus Cell Type Released Molecules Reference
Fibrillar Amyloid BetaMurine MicrogliaIL-1β, TNF-α, IL-6, MIP-1α, MIP-1β nih.gov
Freshly Dissolved Aβ1-40Rat MicrogliaIL-1β nih.gov
Freshly Dissolved Aβ1-42Rat MicrogliaIL-1α, IFN-γ nih.gov
Aβ1-42Mouse MicrogliaTNF-α, IL-1β ijbs.com
CalreticulinMouse and Rat MicrogliaTNF-α, IL-6, IL-1β frontiersin.org
Phagocytosis and Clearance Mechanisms by Microglia

Microglia, as the professional phagocytes of the central nervous system, play a critical role in the clearance of beta-amyloid (Aβ) in mouse and rat models. nih.gov They are capable of internalizing both soluble and fibrillar forms of Aβ through different mechanisms. nih.govjneurosci.org

The phagocytosis of fibrillar Aβ (fAβ) by microglia is a receptor-mediated process. nih.gov This engulfment of fAβ leads to its trafficking into the endosome-lysosomal pathway for degradation. nih.gov Several receptors are involved in this process, including a receptor complex composed of α6β1 integrin, CD36, and CD47, which work together to initiate the phagocytic response. nih.gov Toll-like receptors (TLRs), such as TLR2 and TLR4, and their co-receptor CD14 are also required for the induction of phagocytosis stimulated by fAβ. nih.govfrontiersin.org Microglia lacking these receptors show an attenuated phagocytic response. nih.gov

In contrast, soluble forms of Aβ are taken up by microglia primarily through fluid-phase macropinocytosis. jneurosci.org This process allows microglia to constitutively clear soluble Aβ peptides from the brain's extracellular space, contributing to the maintenance of Aβ homeostasis. jneurosci.org

However, the phagocytic capacity of microglia can be influenced by their activation state and the surrounding inflammatory environment. nih.gov While early microglial activation is associated with Aβ clearance, chronic inflammation may impair their phagocytic functions. nih.govnih.gov Studies have shown that while microglia can phagocytose Aβ, their ability to clear glycated Aβ is significantly reduced. jst.go.jp Furthermore, some research suggests that in certain contexts, microglia may be unable to effectively eliminate Aβ deposits, leading to plaque accumulation. nih.gov This highlights the complex and sometimes contradictory role of microglia in Aβ clearance in rodent models.

Astrocytic Reactivity and Astrocyte-Neuronal Interplay

In rodent models, astrocytes, a type of glial cell in the brain, become reactive in response to the presence of amyloid-beta (Aβ) peptides. This reactivity is a hallmark of the neuroinflammatory response seen in Alzheimer's disease models. diva-portal.orgnih.gov Reactive astrocytes are often found in close proximity to Aβ plaques, suggesting a direct interaction. diva-portal.org This glial response can be triggered even before significant Aβ plaque deposition, indicating it is an early event in the pathological cascade. biospective.com The interplay between reactive astrocytes and neurons is complex, with astrocytes capable of both neuroprotective and neurotoxic functions. diva-portal.org They can secrete various factors, including cytokines, that can influence neuronal health and function. diva-portal.orgroyalsocietypublishing.org

Morphological and Biochemical Changes in Reactive Astrocytes

Reactive astrocytes in mouse and rat models undergo significant morphological and biochemical alterations. A primary characteristic of this reactive state is cellular hypertrophy, where the astrocytes increase in size. nih.govfrontiersin.org This is often accompanied by an increase in the number and branching of their processes. biospective.comescholarship.org

Biochemically, one of the most well-documented changes is the upregulation of intermediate filament proteins. diva-portal.org These changes are not uniform and can vary depending on the specific brain region and the stage of pathology. royalsocietypublishing.orgnih.gov For instance, in some mouse models, astroglial atrophy has been observed in the hippocampus before the appearance of amyloid-beta plaques. royalsocietypublishing.org In contrast, astrocytes located near plaques often exhibit a hypertrophic morphology. biospective.com Studies have shown that in vitro, oligomeric forms of Aβ can induce an inflammatory response in cultured mouse astrocytes, leading to morphological changes and the release of inflammatory molecules. frontiersin.org

FeatureObservation in Murine/Rodent ModelsSource
Morphology Hypertrophy (increased cell size), increased process branching. nih.govbiospective.com
Biochemistry Upregulation of intermediate filament proteins. diva-portal.org
Early Changes Morphological alterations can precede significant plaque deposition. biospective.com
Regional Differences Atrophy observed in hippocampus prior to plaque presence in some models. royalsocietypublishing.org
Role in Aβ Clearance and Degradation (e.g., LRP1, MMPs)

Astrocytes play a direct role in the clearance and degradation of Aβ in the brains of mice and rats. researchgate.netfrontiersin.org They are capable of internalizing and degrading Aβ peptides through various mechanisms. mdpi.comnih.gov

One key receptor involved in this process is the low-density lipoprotein receptor-related protein 1 (LRP1) . Astrocytes utilize LRP1 to take up Aβ from the brain parenchyma. frontiersin.orgnih.gov This process can be influenced by other molecules, such as apolipoprotein E (ApoE), which can act as a chaperone for Aβ. mdpi.com However, some studies suggest that ApoE may also compete with Aβ for LRP1 binding, potentially impairing clearance. researchgate.net In rat models, reduced LRP1 expression in the liver has been linked to decreased peripheral Aβ clearance and higher Aβ levels in the brain. nih.gov Furthermore, in vitro studies using rat C6 glial cells have shown that Aβ exposure can decrease the expression of LRP1. koreascience.kr

Astrocytes also contribute to the extracellular degradation of Aβ by secreting various enzymes, including matrix metalloproteinases (MMPs) . frontiersin.orgmdpi.com Specifically, MMP-2 and MMP-9 have been shown to degrade both monomeric and fibrillar forms of Aβ. frontiersin.org In aged APP/presenilin 1 mice, astrocytes surrounding amyloid plaques exhibit increased expression of MMP-2 and MMP-9. frontiersin.org Studies using astrocyte-conditioned media have demonstrated that this degradation activity is reduced when MMP-2 and MMP-9 are inhibited. frontiersin.org

MoleculeFunction in Aβ ClearanceEvidence in Murine/Rodent ModelsSource
LRP1 Mediates astrocytic uptake of Aβ.Expressed in astrocytes; facilitates Aβ clearance. Reduced peripheral LRP1 in rats impairs brain Aβ clearance. frontiersin.orgnih.govnih.gov
MMPs (MMP-2, MMP-9) Extracellular degradation of Aβ.Secreted by astrocytes; degrade monomeric and fibrillar Aβ. Increased expression around plaques in aged APP/PS1 mice. frontiersin.orgmdpi.com
Impact on Glial Fibrillary Acidic Protein (GFAP) Expression

A hallmark of astrocytic reactivity in mouse and rat models is the increased expression of Glial Fibrillary Acidic Protein (GFAP) . diva-portal.orgnih.govmdpi.com GFAP is an intermediate filament protein that is upregulated when astrocytes become reactive. mdpi.com This increase in GFAP expression is a widely used marker for astrogliosis, the process of astrocyte activation. diva-portal.org

In various transgenic mouse models of Alzheimer's disease, GFAP levels are elevated in astrocytes surrounding Aβ plaques. nih.govmdpi.com The expression of GFAP can increase with age and the progression of Aβ pathology in these models. diva-portal.org For instance, in APPArcSwe mice, GFAP expression was found to increase in parallel with the accumulation of Aβ. diva-portal.org Similarly, in PDAPP transgenic mice, reactive astrocytes with high GFAP expression are observed around Aβ plaques. nih.gov In vitro studies using primary mouse astrocyte cultures have also shown that exposure to Aβ can lead to increased GFAP immunoreactivity. frontiersin.org Furthermore, in a rat model of acute stress, which induces reactive gliosis, a marked increase in BACE1 expression was observed in GFAP-positive astrocytes. nih.gov

Experimental Models and Methodologies for Beta Amyloid 11 28 Research

In Vitro Research Paradigms

In vitro models offer controlled environments to study the specific molecular and cellular effects of Aβ(11-28) without the complexities of a whole organism. These systems range from isolated cell populations to more complex tissue preparations that retain the brain's three-dimensional architecture.

Primary cell cultures are a cornerstone for investigating the cellular responses to specific Aβ peptides. springernature.com These models involve isolating and culturing specific cell types from the rodent brain, such as neurons, microglia, and astrocytes, either alone or in co-culture systems.

Primary Neuronal Cultures: These cultures provide a homogenous population of neurons, making them an excellent model to study the direct neurotoxic effects of Aβ peptides. springernature.compnas.org Researchers can apply synthetic Aβ(11-28) to these cultures to analyze its impact on neuronal viability, synaptic function, and the activation of cell death pathways like caspase-3 activation. scienceopen.com

Microglial and Astrocytic Cultures: Microglia and astrocytes are the primary immune cells of the brain and are key players in the neuroinflammatory response to Aβ. mdpi.combiorxiv.org Studies using these cultures can determine if Aβ(11-28) is sufficient to trigger the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and other neurotoxic factors. scienceopen.comembopress.org For example, studies on full-length Aβ have shown that astrocytes are essential mediators of Aβ-induced neurotoxicity and tau phosphorylation in neurons, a mechanism that can be explored for the Aβ(11-28) fragment. scienceopen.com

Mixed and Tri-Culture Systems: To better mimic the cellular environment of the brain, researchers use co-cultures of different cell types. Tri-culture models containing neurons, astrocytes, and microglia are used to study the complex interactions between these cells in response to Aβ. biorxiv.org These systems have shown that microglia play a significant role in clearing Aβ and that their presence can modulate the inflammatory and neurotoxic outcomes. biorxiv.orgtandfonline.com Such models are ideal for investigating how glial cells influence the neurotoxicity of the Aβ(11-28) fragment.

Organotypic brain slice cultures (OBSCs) represent a sophisticated ex vivo model that preserves the complex three-dimensional cytoarchitecture and synaptic connectivity of the brain. mdpi.comfrontiersin.orgplos.org Slices of brain tissue, typically from the hippocampus of postnatal day 8-10 mice or rats, are cultured on semipermeable membranes for several weeks. mdpi.comnih.gov

This model allows for the study of Aβ effects in a tissue context that is more physiologically relevant than dissociated cell cultures. frontiersin.org Specific Aβ peptides, such as Aβ(11-28), can be applied locally to the slices, often using collagen hydrogels to ensure a stable and slow release. mdpi.com Researchers can then analyze the peptide's ability to spread to adjacent brain regions, trigger glial activation (astrogliosis and microgliosis), and induce neuronal damage over time. mdpi.comresearchgate.net The versatility of OBSCs allows for the investigation of pathological changes in tissues from a single animal, significantly reducing the number of animals required compared to in vivo aging studies. nih.gov

A variety of biochemical assays are employed to characterize the aggregation properties of Aβ(11-28) and to quantify its presence in biological samples.

Thioflavin T (ThT) Assay: This is the most common method for monitoring amyloid fibril formation in real-time. tandfonline.comscispace.com Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. tandfonline.comnih.gov Studies specifically using the Aβ(11-28) fragment have utilized ThT assays to compare its aggregation propensity to other variants, confirming its tendency to form amyloid structures. nih.govbibliotekanauki.pl The assay allows for the kinetic analysis of the aggregation process, including the characteristic lag phase and elongation phase. tandfonline.com

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a highly sensitive and quantitative method for detecting specific Aβ peptides in samples like brain homogenates or cell culture media. nih.govrndsystems.com For the specific detection of Aβ(11-28), sandwich ELISA kits often utilize a monoclonal antibody that recognizes an epitope within this region. The antibody BNT77, which binds to the Aβ(11-28) sequence, is used as a capture antibody in commercial kits designed for human and rat samples. fujifilm.comtandfonline.comnovamedline.com This allows for precise quantification of peptides containing this specific sequence.

Western Blot: Western blotting, combined with sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), is used to separate and identify Aβ species based on their molecular weight. mdpi.compnas.org This technique can distinguish between monomers (~4 kDa), dimers, trimers, and larger SDS-stable oligomers. mdpi.comnih.gov Following transfer to a membrane, specific antibodies are used for detection. researchgate.net Antibodies like MOAB-2, which recognize Aβ, have been used to analyze brain homogenates from transgenic mice. novusbio.com This method is crucial for characterizing the array of Aβ aggregates present in a sample.

Analytical Techniques for Beta-Amyloid (11-28) Detection and Quantification

Immunohistochemistry and Immunofluorescence for Localization and Co-localization

Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques used to visualize the localization and co-localization of beta-amyloid (Aβ) peptides, including fragments like Aβ(11-28), within tissue samples. abcam.complos.org These methods rely on the specific binding of antibodies to the target Aβ epitope.

Principles and Methodology:

In both IHC and IF, a primary antibody that specifically recognizes the Aβ(11-28) sequence is applied to a tissue section. In IHC, a secondary antibody conjugated to an enzyme (like horseradish peroxidase) is then used, which catalyzes a colorimetric reaction, producing a visible stain at the site of the antigen. abcam.com This allows for the visualization of Aβ deposits using a standard light microscope and provides important information about tissue morphology. abcam.com

In IF, the secondary antibody is labeled with a fluorophore. When excited by light of a specific wavelength, the fluorophore emits light of a longer wavelength, which can be detected by a fluorescence microscope. plos.org This technique offers high sensitivity and is particularly well-suited for co-localization studies.

Applications in Aβ(11-28) Research:

Localization: IHC and IF can reveal the specific brain regions, cell types, and subcellular compartments where Aβ(11-28) accumulates. For instance, studies can determine if the peptide is present in amyloid plaques, within neurons, or associated with glial cells. nih.govnih.gov

Co-localization: By using multiple primary antibodies against different targets, each visualized with a different colored fluorophore in multiplex IF, researchers can investigate the spatial relationship between Aβ(11-28) and other molecules of interest. abcam.com This could include co-localization with other Aβ isoforms, proteins involved in synaptic function (e.g., synaptophysin), or markers of neuroinflammation (e.g., activated microglia or astrocytes). nih.govaging-us.com

The choice between IHC and IF often depends on the specific research question. IHC is valuable for its ability to preserve tissue morphology, while IF provides higher sensitivity and is ideal for multiplexing to study protein interactions. abcam.com The specificity of the primary antibody is paramount for accurate results, and antibodies that recognize the mid-region of Aβ, which includes the 11-28 sequence, are utilized for this purpose. nih.gov

Enzyme-Linked Immunosorbent Assays (ELISA) for Quantitative Analysis

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific quantitative method used to measure the concentration of beta-amyloid (Aβ) peptides, including fragments containing the 11-28 sequence, in various biological samples such as plasma, cerebrospinal fluid (CSF), and brain homogenates. fujifilm.comnih.gov

Principle of Sandwich ELISA:

The most common format for Aβ quantification is the sandwich ELISA. nih.govthermofisher.com This assay utilizes two different antibodies that bind to distinct epitopes on the Aβ peptide.

Capture Antibody: A monoclonal antibody specific for one region of the Aβ peptide (e.g., the C-terminus) is coated onto the wells of a microplate.

Sample Incubation: The biological sample containing the Aβ peptide is added to the wells, and the Aβ is captured by the immobilized antibody.

Detection Antibody: A second antibody, which recognizes a different epitope on the Aβ peptide (e.g., the N-terminus or a mid-region like 11-28), is added. thermofisher.com This detection antibody is typically conjugated to an enzyme, such as horseradish peroxidase (HRP).

Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.

Quantification: The intensity of the color is proportional to the amount of Aβ present in the sample and is measured using a microplate reader. The concentration is determined by comparing the sample's absorbance to a standard curve generated with known concentrations of the Aβ peptide. thermofisher.comnovamedline.com

Application to Aβ(11-28):

To specifically measure Aβ peptides that include the 11-28 region, one of the antibodies used in the sandwich ELISA must target an epitope within this sequence. For example, a capture antibody might bind to the C-terminus of Aβ40 or Aβ42, while the detection antibody, such as the monoclonal antibody BNT77 or 266, specifically recognizes an epitope within the Aβ(11-28) region. fujifilm.comnih.gov This allows for the quantification of Aβ species that are truncated at the N-terminus but contain the 11-28 sequence (Aβx-40/42).

ELISA is a valuable tool for researchers studying the role of different Aβ fragments in Alzheimer's disease, enabling the precise measurement of their levels in both research and clinical settings. fujifilm.comnih.gov

Implications for Understanding Neurodegenerative Disease Pathogenesis in Rodent Models

Contribution to the Amyloid Cascade Hypothesis and its Refinements in Animal Studies

The amyloid cascade hypothesis has been a cornerstone of AD research for decades, postulating that the accumulation of Aβ is the primary event that triggers a cascade of downstream pathological events, including tau pathology, neuroinflammation, and cognitive decline. aginganddisease.orgsrce.hrnih.govaginganddisease.org Transgenic rodent models overexpressing human amyloid precursor protein (APP) have been instrumental in providing evidence to support this hypothesis by mimicking many aspects of human AD, such as Aβ accumulation and plaque formation. aginganddisease.orgnih.gov These models have demonstrated that Aβ can facilitate the progression of AD-like pathology and lead to cognitive deficits. aginganddisease.orgnih.gov

Refinements to the original hypothesis have highlighted the critical role of soluble Aβ oligomers, as opposed to insoluble fibrils found in plaques, as the primary neurotoxic species. smw.ch Studies using transgenic mice have shown that pathological and functional changes can occur before the formation of Aβ plaques, underscoring the toxicity of these soluble oligomeric forms. elsevier.es The development of transgenic mouse models that specifically enhance Aβ oligomerization without forming fibrils has further solidified the understanding of the detrimental effects of soluble Aβ species. jneurosci.org

Role of Soluble Oligomers of Aβ(11-28) in Synaptic Toxicity

A growing body of evidence from rodent studies points to soluble Aβ oligomers as potent synaptotoxins that disrupt synaptic function and contribute to the cognitive impairments seen in AD. nih.govnih.govbohrium.com These oligomers, at picomolar concentrations, have been shown to impair hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory, in both rat brain slices and in vivo. nih.gov Furthermore, they can lead to a decrease in dendritic spine density in organotypic hippocampal slice cultures, a structural manifestation of synaptic loss. nih.gov

The mechanisms underlying this synaptic toxicity are complex and appear to involve the modulation of N-methyl-D-aspartate receptor (NMDAR)-dependent signaling pathways. nih.gov It is proposed that chronic activation of these pathways by soluble Aβ oligomers contributes to the pathogenesis of AD and the early synapse loss observed in the hippocampus. nih.gov Transgenic mouse models have been crucial in demonstrating that many pathological and functional changes, including synaptic deficits, occur prior to the appearance of Aβ plaque pathology, reinforcing the toxic role of soluble Aβ oligomers. elsevier.es

Interplay with Tau Pathology in Transgenic Models

The interaction between Aβ and tau pathology is a critical aspect of AD pathogenesis. elsevier.es While mutations in APP and presenilin genes drive Aβ plaque development and mutations in the tau gene lead to neurofibrillary tangle (NFT) formation, studies in transgenic mouse models suggest a significant interplay between these two pathologies. elsevier.es For instance, bigenic mice expressing both mutant APP and mutant tau exhibit enhanced neurofibrillary pathology compared to mice expressing only mutant tau, suggesting that Aβ can accelerate the formation of tau inclusions. elsevier.es

Furthermore, interventions targeting Aβ have been shown to impact tau pathology. Intracerebral injections of anti-Aβ antibodies in a triple-transgenic AD mouse model (3xTg-AD) not only cleared Aβ deposits but also led to the clearance of early-stage hyperphosphorylated tau aggregates. elsevier.es This finding suggests that tau pathology may be downstream of Aβ generation. elsevier.es Studies using APP transgenic mice have also shown that Aβ deposition is accompanied by the appearance of hyperphosphorylated tau in neurites surrounding plaques. pnas.org In some models, this tau phosphorylation occurs in parallel with Aβ peptide deposition. pnas.org The synergy between Aβ and tau is further highlighted by findings that Aβ pathology can enhance pathological tau seeding and aggregation in vivo. sci-hub.se

Involvement in Neuroinflammation and Glial-Mediated Responses

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a prominent feature of AD pathology. nih.govnih.gov In rodent models, Aβ peptides are known to trigger inflammatory responses by activating these glial cells. frontiersin.org While the initial activation of these cells can be a protective response aimed at clearing injurious stimuli, chronic and uncontrolled activation contributes to neurotoxicity and exacerbates Aβ and tau pathologies. nih.govfrontiersin.org

Modulation of Microglial Polarization and Phenotype

Microglia, the resident immune cells of the central nervous system, play a dual role in AD. They can exist in different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. nih.gov In the context of AD, aggregated Aβ has been shown to induce a shift towards the M1 phenotype, which is characterized by the release of pro-inflammatory cytokines. nih.gov This M1 polarization can be mediated by receptors such as the receptor for advanced glycation end-products (RAGE) and toll-like receptors (TLRs). nih.gov

Studies in rodent models have demonstrated that Aβ can induce the activation of the NLRP3 inflammasome in microglia, contributing to their M1 polarization. nih.gov The pro-inflammatory cytokines released by M1 microglia can, in turn, activate astrocytes, leading to a cascade of inflammatory events that contribute to neuronal damage. nih.gov Conversely, promoting a shift towards the M2 phenotype is being explored as a potential therapeutic strategy. frontiersin.org

Astrocyte-Mediated Neuroprotection vs. Neurotoxicity

Astrocytes, another key glial cell type, also exhibit a complex and multifaceted response to Aβ. frontiersin.org Upon exposure to Aβ, astrocytes become reactive, a state characterized by morphological changes and increased expression of glial fibrillary acidic protein (GFAP). frontiersin.org Reactive astrocytes can have both neuroprotective and neurotoxic functions. ijbs.com

On the one hand, astrocytes can contribute to the clearance and degradation of Aβ. nih.gov They can also provide metabolic support to neurons. However, prolonged exposure to Aβ can lead to detrimental consequences. frontiersin.org Aβ can induce oxidative stress and alter calcium homeostasis in astrocytes, leading to the release of neurotoxic factors. frontiersin.orgportlandpress.com In vitro studies using primary cortical cultures have shown that Aβ-induced neurotoxicity is exacerbated in the presence of astrocytes, suggesting that a soluble factor released from astrocytes mediates neuronal death. nih.gov This astrocyte-mediated neurotoxicity can involve the induction of caspase-3 activation and tau phosphorylation in neurons. frontiersin.orgnih.gov

Pre-clinical Strategies for Modulating Beta-Amyloid (11-28) Effects

The central role of Aβ in AD pathogenesis has made it a primary target for therapeutic interventions. d-nb.infonih.gov Pre-clinical research in rodent models is exploring a variety of strategies aimed at modulating the production, aggregation, and clearance of Aβ peptides, including the Aβ(11-28) fragment.

One major approach involves inhibiting the enzymes responsible for Aβ production, namely β-secretase (BACE1) and γ-secretase. d-nb.infonih.gov Several BACE1 inhibitors have shown promise in preclinical studies by reducing Aβ levels in animal models. d-nb.info Similarly, γ-secretase modulators are being investigated for their ability to shift APP processing towards the production of shorter, less amyloidogenic Aβ species. researchgate.net

Another key strategy is to prevent the aggregation of Aβ into toxic oligomers and fibrils. d-nb.infonih.gov Small molecules that can inhibit Aβ aggregation or neutralize toxic Aβ oligomers have been tested in transgenic mice, with some showing the ability to reduce Aβ pathology and ameliorate cognitive deficits. oaepublish.com

Finally, immunotherapy, both active and passive, has emerged as a powerful approach to promote the clearance of Aβ. d-nb.infonih.gov Active immunization with Aβ peptides and passive immunization with anti-Aβ antibodies have been shown to reduce Aβ pathology in animal models. nih.gov These strategies can also lead to the clearance of early-stage tau pathology, highlighting the interconnectedness of these pathogenic pathways. elsevier.es

Table 1: Key Research Findings on Beta-Amyloid (11-28) in Rodent Models

Area of Investigation Key Findings in Rodent Models References
Amyloid Cascade Hypothesis Transgenic models support Aβ as an initiator of AD pathology. aginganddisease.orgnih.gov
Soluble oligomers, not just plaques, are neurotoxic. smw.chelsevier.esjneurosci.org
Synaptic Toxicity Soluble Aβ oligomers impair LTP and reduce dendritic spine density. nih.gov
Synaptic deficits precede plaque formation in transgenic mice. elsevier.es
Tau Pathology Interaction Aβ accelerates the formation of tau inclusions in bigenic mice. elsevier.es
Anti-Aβ antibodies can clear early-stage tau pathology. elsevier.es
Aβ deposition is associated with hyperphosphorylated tau around plaques. pnas.org
Neuroinflammation Aβ activates microglia and astrocytes. nih.govfrontiersin.org
Microglial Polarization Aβ induces a pro-inflammatory M1 microglial phenotype. nih.gov
Astrocyte Response Astrocytes can be both neuroprotective (Aβ clearance) and neurotoxic. nih.govijbs.com
Aβ-exposed astrocytes release factors that mediate neuronal death. frontiersin.orgnih.gov
Pre-clinical Therapies BACE1 and γ-secretase inhibitors reduce Aβ production. d-nb.infonih.gov
Aggregation inhibitors can reduce Aβ pathology and improve cognition. oaepublish.com
Immunotherapies promote Aβ clearance. d-nb.infonih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
Beta-Amyloid (11-28)
Beta-Amyloid
Tau
Presenilin
Glial Fibrillary Acidic Protein (GFAP)
Minocycline
Scyllo-inositol
Lanabecestat
LY3202626
LY2886721

Immunotherapy Approaches Targeting Aβ(11-28) Epitopes

Immunotherapy for Alzheimer's disease in rodent models has increasingly focused on specific epitopes of the Aβ peptide to maximize efficacy and minimize adverse effects. The Aβ(11-28) region, representing a central portion of the Aβ peptide, is a key target for such strategies. The primary goal is to generate antibodies that can effectively clear pathogenic Aβ aggregates without inducing harmful inflammatory responses in the brain.

Passive immunotherapy, involving the administration of monoclonal antibodies, has shown promise. While many successful antibodies target the N-terminus of Aβ, others are directed at the central and C-terminal regions. nih.gov For instance, some antibodies recognize epitopes within the 18-27 and 28-40 amino acid ranges of the Aβ peptide. nih.govmdpi.com Studies in transgenic mouse models, which are genetically engineered to develop Aβ plaques, have demonstrated that peripherally administered anti-Aβ antibodies can cross the blood-brain barrier, bind to plaques, and facilitate their clearance, likely through microglial activation. nih.govnih.gov For example, gantenerumab is an antibody that targets both N-terminal and mid-domain epitopes of Aβ, including residues 3-11 and 18-27. mdpi.com Solanezumab targets the central Aβ epitope (13-28) and preferentially binds to soluble forms of the peptide. frontiersin.org

Active immunization strategies have also been explored in animal models, aiming to stimulate the host's immune system to produce antibodies against Aβ. frontiersin.org While early trials with full-length Aβ peptides led to meningoencephalitis in some human patients, subsequent research in animal models has focused on using shorter Aβ fragments to elicit a targeted B-cell response without a harmful T-cell-mediated inflammatory reaction. frontiersin.org The use of specific fragments like Aβ(1-15) in mouse models has shown effectiveness in reducing Aβ deposition. nih.gov This approach underscores the principle of targeting specific epitopes, such as those within the Aβ(11-28) sequence, to achieve a safer therapeutic outcome.

The table below summarizes key features of representative immunotherapies targeting epitopes relevant to the Aβ(11-28) region, tested in rodent models.

Immunotherapy TypeTarget Epitope/RegionAnimal Model ExamplesKey Findings in Rodent Models
Passive (Monoclonal Antibody) Aβ Mid-domain (e.g., 13-28)Transgenic APP micePreferential binding to soluble Aβ; increased plasma and CSF Aβ levels, suggesting clearance from the brain. frontiersin.org
Passive (Monoclonal Antibody) N-terminal and Mid-domain (e.g., 3-11, 18-27)Transgenic APP miceReduction of brain amyloid load via microglial phagocytosis. mdpi.comfrontiersin.org
Passive (Monoclonal Antibody) C-terminus (e.g., 28-40)Tg2576 miceTime-dependent reduction in amyloid load and changes in microglial activation. nih.gov
Active (Peptide Vaccine) Aβ fragments (e.g., Aβ1-6)Transgenic AD mouse modelsElicited antibody production and reduced CNS Aβ load. frontiersin.org

Pharmacological Interventions Modulating Aβ(11-28) Aggregation or Clearance in Animal Models

The Aβ(11-28) sequence is integral to the aggregation process of the entire Aβ peptide, making it a prime target for pharmacological intervention. Research in animal models has focused on two main strategies: inhibiting the aggregation of Aβ and enhancing its clearance from the brain.

Aggregation Inhibitors: A significant therapeutic approach involves the use of small molecules that can directly interfere with the Aβ aggregation cascade. bohrium.com The region encompassing amino acids 16-25 (KLVFFAEDVG) and 29-42 (GAIIGLMVGGVVIA) are known to be critical for the formation and stabilization of Aβ aggregates. nih.gov Therefore, compounds that target the central hydrophobic core, which includes the 11-28 region, are of great interest. Studies have shown that certain molecules can bind to Aβ and prevent its assembly into neurotoxic oligomers and fibrils. bohrium.comnih.gov For example, tramiprosate and its prodrug ALZ-801 are thought to inhibit the formation of Aβ oligomers by stabilizing Aβ42 monomers. scirp.org In vivo testing in animal models, such as transgenic mice that overproduce human Aβ, is a critical step to evaluate the efficacy of these inhibitors in reducing plaque burden and improving cognitive deficits. nih.gov

Enhancing Aβ Clearance: Impaired clearance of Aβ is a key factor in the pathogenesis of sporadic Alzheimer's disease. biomolther.org Pharmacological strategies in rodent models aim to boost the natural Aβ removal mechanisms. This includes upregulating Aβ-degrading enzymes like neprilysin and insulin-degrading enzyme, which can break down Aβ peptides. biomolther.org Another approach focuses on enhancing Aβ transport out of the brain via ATP-binding cassette (ABC) transporters. frontiersin.org Studies in APP/PS1 transgenic mice have shown that activating ABCC1 can prevent increases in cerebral Aβ42 levels. frontiersin.org Furthermore, modulating the activity of microglia, the brain's resident immune cells, can enhance the phagocytic clearance of Aβ.

The following table details pharmacological strategies investigated in animal models relevant to the Aβ(11-28) region.

Therapeutic StrategyMechanism of ActionAnimal Model ExamplesKey Findings in Rodent Models
Aggregation Inhibitors Small molecules that bind to Aβ, preventing oligomer and fibril formation. nih.govTransgenic AD mice (e.g., 5XFAD)Reduced Aβ plaque burden and improved cognitive function. nih.gov
Aβ-Degrading Enzyme Upregulators Compounds that increase the expression or activity of enzymes like neprilysin. biomolther.orgNeprilysin knockout mice, hAPP miceOver-expression of these enzymes significantly reduces amyloid deposits and enhances cognitive function. biomolther.org
ABC Transporter Modulators Drugs that activate ABC transporters (e.g., ABCC1) to increase Aβ efflux from the brain. frontiersin.orgAPP/PS1 micePrevention of increased cerebral Aβ levels. frontiersin.org

Exploration of Novel Therapeutic Targets Based on Aβ(11-28) Mechanisms

Research into the specific interactions of the Aβ(11-28) fragment and larger Aβ oligomers has uncovered novel therapeutic targets beyond direct aggregation and clearance. These new avenues focus on the downstream pathological events triggered by Aβ in rodent models.

Neuronal Receptors for Aβ: Soluble Aβ oligomers are considered highly toxic and are known to bind to various neuronal surface receptors, leading to synaptic dysfunction. frontiersin.org The central region of Aβ is crucial for these interactions. In rodent models, Aβ has been shown to interact with several postsynaptic receptors, including N-methyl-D-aspartate receptors (NMDARs), α7-nicotinic acetylcholine (B1216132) receptors (α7-nAChR), and the cellular prion protein (PrPC). frontiersin.orgfrontiersin.org Aβ binding can trigger abnormal receptor endocytosis and disrupt calcium homeostasis, impairing synaptic plasticity. frontiersin.orgmdpi.com This has led to the exploration of receptor antagonists or molecules that block the Aβ-receptor interaction as a therapeutic strategy to prevent synaptotoxicity. mdpi.com

Neuroinflammation Modulation: Neuroinflammation is a critical component of Alzheimer's disease pathology, and it is often a secondary response to the accumulation of Aβ. nih.gov In transgenic animal models, Aβ deposition leads to the activation of microglia and astrocytes, which release pro-inflammatory cytokines and other potentially neurotoxic molecules. nih.govaginganddisease.org This sustained inflammatory response can exacerbate neurodegeneration. nih.gov One novel therapeutic approach is to modulate this glial response, for instance, by using drugs to shift microglia from a pro-inflammatory state to a neuroprotective, phagocytic phenotype that aids in Aβ clearance. Another target is the Receptor for Advanced Glycation Endproducts (RAGE), which, upon binding Aβ on neurons, can trigger an inflammatory cascade, including the production of macrophage-colony stimulating factor (M-CSF) that activates microglia. pnas.org

The table below outlines novel therapeutic targets identified through the study of Aβ mechanisms in rodent models.

Novel Therapeutic TargetRationale for TargetingPotential Intervention Strategy
Neuronal Receptors (e.g., NMDAR, PrPC) Aβ oligomers bind to these receptors, causing synaptic dysfunction and toxicity. frontiersin.orgnih.govReceptor antagonists or molecules that block the Aβ-receptor binding site. mdpi.com
Neuroinflammatory Pathways Chronic activation of microglia and astrocytes by Aβ contributes to neuronal damage. nih.govmdpi.comCompounds that suppress pro-inflammatory cytokine release or promote a protective microglial phenotype.
Receptor for Advanced Glycation Endproducts (RAGE) Aβ-RAGE interaction on neurons promotes a pro-inflammatory response that activates microglia. pnas.orgRAGE inhibitors or antibodies to block the Aβ binding site. pnas.org

Future Directions and Unanswered Questions in Beta Amyloid 11 28 Research

Elucidating the Precise Role of Aβ(11-28) in Early Disease Stages in Rodent Models

A critical area of future research is to delineate the exact function of Aβ(11-28) during the initial phases of AD-like pathology in rodent models. While the amyloid cascade hypothesis has long dominated AD research, focusing on the accumulation of Aβ as a primary trigger, the specific contribution of various Aβ fragments is still being unraveled. scienceopen.comnih.gov Current transgenic rodent models, which often overexpress human amyloid precursor protein (APP) with familial AD mutations, have been instrumental in studying Aβ pathology. nih.gov However, these models may not fully recapitulate the heterogeneity of Aβ species seen in human AD. nih.govmdpi.com

Future studies should aim to develop and characterize rodent models that specifically modulate the production or presence of Aβ(11-28). This would allow for a more direct assessment of its impact on early pathological events such as synaptic dysfunction, neuroinflammation, and the initiation of tau pathology. nih.govnih.gov Investigating the interplay between Aβ(11-28) and other Aβ isoforms, as well as its influence on the formation of soluble oligomers versus insoluble plaques, will be crucial. nih.govbeilstein-journals.org The "oligomer hypothesis," which posits that soluble Aβ oligomers are the most neurotoxic species, underscores the importance of understanding the aggregation dynamics of fragments like Aβ(11-28). beilstein-journals.org

Key research questions to address include:

Does Aβ(11-28) seeding accelerate the formation of plaques composed of longer Aβ peptides in rodent models?

What is the temporal relationship between the appearance of Aβ(11-28) and the onset of cognitive deficits in mouse and rat models of AD?

How does the presence of Aβ(11-28) influence microglial and astrocytic responses in the early stages of disease? abcam.com

Advanced Methodologies for Real-Time Monitoring of Aβ(11-28) Dynamics in Vivo

To truly understand the role of Aβ(11-28), it is imperative to develop and apply advanced techniques for its real-time monitoring within the living brains of rodent models. Current methods for detecting Aβ, such as post-mortem immunohistochemistry and ELISA, provide static snapshots of peptide accumulation. nih.gov While valuable, these approaches cannot capture the dynamic processes of Aβ(11-28) production, aggregation, and clearance.

The development of novel imaging probes and biosensors specifically targeting Aβ(11-28) is a key priority. Techniques like two-photon excitation fluorescence (TPEF) microscopy and coherent anti-Stokes Raman scattering (CARS) microscopy have shown promise for long-term in vivo imaging of Aβ plaques and cerebral vasculature in AD mouse models. nih.gov Adapting these technologies for the specific detection of Aβ(11-28) would be a significant step forward. Furthermore, the use of quantum dots (QDs) as fluorescent labels for Aβ peptides offers a potential avenue for real-time tracking of aggregation dynamics. plos.org

Future research in this area should focus on:

Designing and validating high-affinity molecular probes or antibodies for specific in vivo imaging of Aβ(11-28).

Utilizing techniques like surface plasmon resonance (SPR) and other label-free biosensors for real-time detection of Aβ(11-28) in biological fluids of rodent models. mdpi.com

Integrating these advanced imaging and sensing technologies with microdialysis to simultaneously measure soluble Aβ(11-28) levels and visualize its aggregation in specific brain regions.

Developing Sophisticated Rodent Models to Mimic Complex Aβ(11-28) Pathologies

A significant limitation in the field is the lack of rodent models that specifically and accurately replicate the complex pathologies associated with Aβ(11-28). While numerous transgenic mouse and rat models of AD exist, they primarily focus on the overexpression of full-length human APP with mutations that favor the production of Aβ(1-40) and Aβ(1-42). nih.govoaepublish.com These models have been invaluable for understanding the broader aspects of amyloid pathology but may not fully represent the specific contributions of truncated Aβ species. mdpi.com

Future efforts should be directed towards creating more refined rodent models. This could involve several strategies:

Gene-editing technologies: Utilizing CRISPR/Cas9 to introduce specific mutations in the endogenous mouse or rat APP gene that promote the cleavage and generation of Aβ(11-28).

"Seeded" models: Injecting synthetic Aβ(11-28) oligomers or fibrils into the brains of wild-type or existing transgenic rodents to investigate its ability to seed plaque formation and induce downstream pathology. mdpi.com

Viral vector-mediated expression: Using adeno-associated viruses (AAV) to express the Aβ(11-28) peptide in specific brain regions and at different time points during the animal's lifespan.

These sophisticated models would allow researchers to dissect the specific pathological consequences of Aβ(11-28) in a controlled manner, independent of the overexpression of full-length APP.

Rodent Model Type Description Potential for Aβ(11-28) Research
Transgenic Overexpression Expresses human APP with familial AD mutations.Indirectly study Aβ(11-28) as a component of the overall Aβ pool.
Gene-Edited (Knock-in) Endogenous APP gene is modified to produce specific Aβ species.Precisely study the effects of endogenously produced Aβ(11-28).
Seeded Models Exogenous Aβ(11-28) is introduced into the brain.Investigate the seeding capacity and propagation of Aβ(11-28) pathology.
Viral Vector-Mediated AAV vectors deliver the genetic sequence for Aβ(11-28).Spatiotemporal control over Aβ(11-28) expression.

Integrating Multi-Omics Data to Understand Global Biological Responses to Aβ(11-28)

A systems-level understanding of the biological impact of Aβ(11-28) requires the integration of multiple "omics" datasets. Transcriptomics, proteomics, metabolomics, and lipidomics can provide a comprehensive picture of the molecular changes that occur in the rodent brain in response to this specific peptide. plos.orgoup.com Analyzing these large-scale datasets can reveal novel pathways and networks affected by Aβ(11-28) that might be missed by more targeted approaches. researchgate.netmdpi.com

Future research should leverage multi-omics approaches in the context of the sophisticated rodent models described above. By comparing the molecular profiles of animals with and without Aβ(11-28) pathology, researchers can identify unique molecular signatures associated with this peptide. This can lead to the discovery of new biomarkers for early diagnosis and novel therapeutic targets. nih.gov

Key areas for multi-omics investigation include:

Identifying changes in gene expression networks in response to Aβ(11-28) accumulation.

Characterizing alterations in the brain proteome, including proteins involved in synaptic function, inflammation, and cellular stress.

Analyzing shifts in the brain metabolome and lipidome to understand how Aβ(11-28) affects cellular energy and membrane composition.

Identifying Endogenous Modulators and Regulatory Pathways of Aβ(11-28) in Healthy and Diseased Rodent Brains

A crucial, yet largely unexplored, area of research is the identification of endogenous molecules and pathways that regulate the formation, aggregation, and clearance of Aβ(11-28) in both healthy and diseased rodent brains. The processing of APP into various Aβ fragments is a complex process involving multiple secretases. mdpi.com Understanding the specific enzymatic activities that lead to the generation of Aβ(11-28) is a fundamental first step.

Furthermore, it is important to investigate the role of chaperone proteins and other endogenous molecules that may either promote or inhibit the aggregation of Aβ(11-28). scielo.br For instance, certain apolipoproteins have been shown to influence Aβ aggregation and clearance. abcam.com Identifying such modulators specific to Aβ(11-28) could open up new therapeutic avenues aimed at enhancing its clearance or preventing its toxic aggregation.

Future research should focus on:

Characterizing the specific proteases responsible for the N-terminal truncation of Aβ to generate Aβ(11-28) in rodent brains.

Screening for endogenous proteins and small molecules in the rodent brain that bind to Aβ(11-28) and modulate its aggregation properties.

Investigating how disease-related factors, such as neuroinflammation and oxidative stress, impact the production and clearance of Aβ(11-28). aginganddisease.org

By addressing these future directions and unanswered questions, the scientific community can significantly advance our understanding of the role of Aβ(11-28) in Alzheimer's disease and potentially uncover new strategies for diagnosis and treatment.

Q & A

Q. What are the standard protocols for preparing Beta-Amyloid (11-28) in rodent models for in vitro studies?

Beta-Amyloid (11-28) requires careful solubilization and aggregation protocols to mimic physiological conditions. A common method involves dissolving lyophilized peptide in hexafluoroisopropanol (HFIP) to disrupt pre-existing aggregates, followed by evaporation to form a thin film. The film is reconstituted in anhydrous DMSO and diluted in buffer (e.g., PBS) to desired concentrations. Aggregation is induced by incubation at 37°C for 24–72 hours, with vortexing to ensure homogeneity . Validation via thioflavin T fluorescence or transmission electron microscopy (TEM) is recommended to confirm fibril formation.

Q. How do researchers distinguish between monomeric and oligomeric Beta-Amyloid (11-28) in experimental setups?

Size-exclusion chromatography (SEC) or ultracentrifugation (14,000 × g for 10 minutes) separates monomeric and oligomeric forms. Monomers remain in the supernatant, while oligomers/polymers form pellets. Dynamic light scattering (DLS) and Western blotting with conformation-specific antibodies (e.g., A11 for oligomers) further characterize aggregation states .

Q. What are the key considerations for selecting ELISA kits to quantify Beta-Amyloid (11-28) in rodent CSF or brain homogenates?

Ensure the kit is validated for rodent-specific Beta-Amyloid epitopes (e.g., residues 11-28). Cross-reactivity with full-length Aβ (1-42/40) must be ruled out. Pre-treat samples with formic acid to dissociate aggregates, and include protease inhibitors to prevent degradation. Normalize data to total protein content (e.g., BCA assay) to account for variability in tissue extraction efficiency .

Advanced Research Questions

Q. How can discrepancies in Beta-Amyloid (11-28) toxicity profiles across studies be resolved?

Variability often arises from differences in peptide preparation (e.g., aggregation time, solvents) or cell culture conditions. Standardize protocols using:

  • Batch consistency : Use HPLC-purified peptides with ≥95% purity.
  • Aggregation monitoring : Track via circular dichroism (CD) spectroscopy or atomic force microscopy (AFM).
  • Cell viability assays : Combine MTT/LDH assays with caspase-3 activation measurements to distinguish necrotic vs. apoptotic pathways .

Q. What experimental strategies optimize Beta-Amyloid (11-28) aggregation for studying synaptic toxicity in hippocampal slices?

Acute rodent hippocampal slices are incubated with pre-aggregated Beta-Amyloid (11-28) (5–20 µM) for 4–6 hours. To enhance reproducibility:

  • Oxygen-glucose deprivation (OGD) : Mimics ischemic conditions, exacerbating Aβ toxicity.
  • Electrophysiological validation : Measure long-term potentiation (LTP) deficits using field potential recordings.
  • Antioxidant co-treatment : Test N-acetylcysteine or Trolox to isolate oxidative stress contributions .

Q. How do researchers model Beta-Amyloid (11-28) turnover kinetics in vivo?

Stable isotope labeling kinetics (SILK) with ¹³C-leucine traces Aβ production/clearance in rodent plasma and CSF. Blood and CSF are serially sampled over 24 hours, followed by immunoprecipitation and LC-MS/MS quantification. Mathematical modeling (e.g., two-pool compartmental analysis) estimates synthesis (k_syn) and clearance (k_clear) rates .

Data Contradiction Analysis

Q. Why do some studies report Beta-Amyloid (11-28) as neuroprotective while others show toxicity?

Concentration-dependent effects and aggregation states are critical. Low concentrations (nM range) may activate trophic signaling via α7-nicotinic receptors, whereas µM-range oligomers inhibit LTP. Experimental variables to reconcile findings:

  • Peptide source : Synthetic vs. recombinant Aβ may have distinct post-translational modifications.
  • Assay endpoints : Acute toxicity (hours) vs. chronic exposure (days) yields divergent outcomes.
  • Model systems : Primary neurons vs. cell lines differ in receptor expression and resilience .

Methodological Tables

Q. Table 1: Comparison of Beta-Amyloid (11-28) Preparation Methods

ParameterHFIP/DMSO Protocol Aqueous Buffer Protocol
Aggregation Time48–72 hours24–48 hours
Oligomer YieldHigh (≥60%)Moderate (30–40%)
Fibril MorphologyLong, branchedShort, unbranched
Toxicity in NeuronsSevereMild

Q. Table 2: Key Antibodies for Beta-Amyloid (11-28) Detection

AntibodyEpitopeApplicationsCross-Reactivity
6E10 Residues 1–16ELISA, Western blotHuman Aβ, not rodent
4G8 Residues 18–22ImmunohistochemistryHuman/rodent Aβ
A11 Oligomer-specificToxicity assaysSpecies-independent

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.